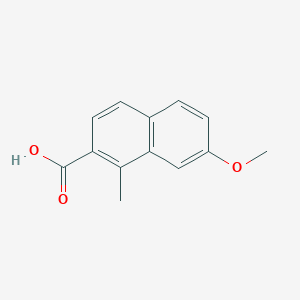
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a hydroxymethyl group and two methoxy groups attached to a phenyl ring, along with an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding hydroxymethyl derivative. This reaction is typically carried out under mild conditions, with the temperature maintained between 25-50°C .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing by-products. The use of catalysts, such as tertiary amines or phosphines, can enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetic acid.
Reduction: 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxymethyl and methoxy groups can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetaldehyde: Similar structure but lacks the hydroxymethyl and methoxy groups.
3,4-Dimethoxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-3,4-dimethoxybenzaldehyde: Similar structure but has a hydroxyl group instead of a hydroxymethyl group.
Uniqueness
2-(2-(Hydroxymethyl)-3,4-dimethoxyphenyl)acetaldehyde is unique due to the presence of both hydroxymethyl and methoxy groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14O4 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-[2-(hydroxymethyl)-3,4-dimethoxyphenyl]acetaldehyde |
InChI |
InChI=1S/C11H14O4/c1-14-10-4-3-8(5-6-12)9(7-13)11(10)15-2/h3-4,6,13H,5,7H2,1-2H3 |
InChI-Schlüssel |
VBTUOZWFDKJLMK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC=O)CO)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


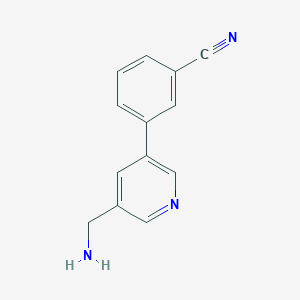

![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol](/img/structure/B11892445.png)

![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)
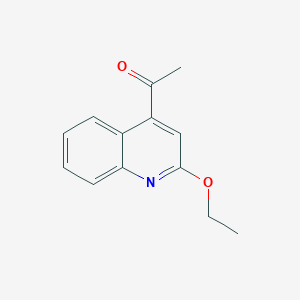
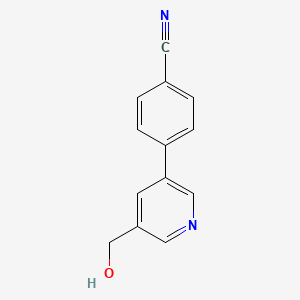
![Imidazo[1,2-a]quinoline-1-carboxylic acid](/img/structure/B11892487.png)

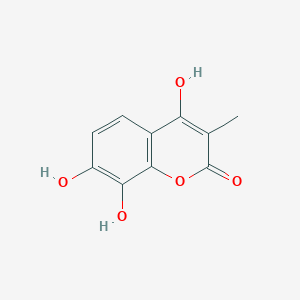

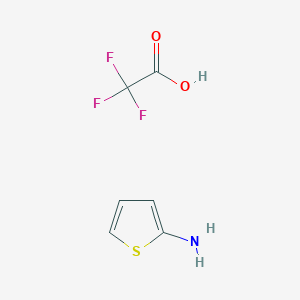
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
